

Technical Guide: Synthesis of 7-Fluoro-2-methylquinazolin-4-ol

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Compound of Interest

Compound Name: 7-Fluoro-2-methylquinazolin-4-ol

CAS No.: 194473-03-5

Cat. No.: B573599

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Executive Summary

7-Fluoro-2-methylquinazolin-4-ol (predominantly existing as the tautomer 7-fluoro-2-methylquinazolin-4(3H)-one) is a critical pharmacophore in medicinal chemistry. It serves as a foundational scaffold for designing inhibitors of receptor tyrosine kinases, including EGFR and VEGFR, often used in oncology pipelines. Its 7-fluoro substitution provides metabolic stability and modulates the electronic properties of the aromatic core, while the 2-methyl group offers a vector for further functionalization or steric positioning within a binding pocket.

This guide details the Benzoxazinone Route, the industry-standard protocol for synthesizing this scaffold. This pathway is preferred over the Niementowski synthesis for its higher yields, operational simplicity, and scalability.

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target molecule to its logical precursors. The 4(3H)-quinazolinone core is classically assembled by inserting a nitrogen atom into a benzoxazinone intermediate or by cyclizing an anthranilic acid derivative.

Strategic Disconnection:

- C2-N3 Disconnection: The pyrimidine ring is opened to reveal a benzoxazinone intermediate.
- Cyclodehydration: The benzoxazinone is traced back to an N-acetylated anthranilic acid.
- Starting Material: The sequence originates from 2-amino-4-fluorobenzoic acid (4-fluoroanthranilic acid).

Visualization: Retrosynthetic Pathway



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Figure 1: Retrosynthetic breakdown showing the conversion of the target quinazolinone back to the commercially available fluoroanthranilic acid via the benzoxazinone intermediate.

Primary Synthesis Pathway: The Benzoxazinone Route

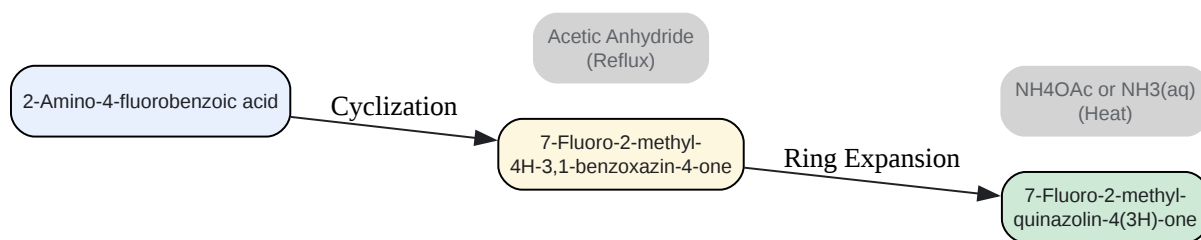
This protocol utilizes Acetic Anhydride (

) as both the reagent for acetylation and the dehydrating agent for ring closure, followed by reaction with an ammonia source.

Mechanism of Action[1][2][3][4]

- N-Acetylation: The amine of 2-amino-4-fluorobenzoic acid attacks a carbonyl of acetic anhydride.
- Cyclodehydration: The carboxylic acid oxygen attacks the amide carbonyl (activated by acetic anhydride) to close the ring, forming 7-fluoro-2-methyl-4H-3,1-benzoxazin-4-one.
- Ammonolysis (Ring Switching): Ammonia attacks the benzoxazinone carbonyl (C4), opening the oxazine ring to form an amide intermediate, which then cyclizes with loss of water to form the thermodynamically stable quinazolinone.

Visualization: Reaction Mechanism



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Figure 2: Forward reaction pathway illustrating the two-stage "One-Pot" synthesis.

Detailed Experimental Protocol

Safety Note: Acetic anhydride is a lachrymator and corrosive. Work in a fume hood. Ammonia is toxic and corrosive.

Reagents & Materials^{[1][2][3][5][6][7][8][9][10]}

- Starting Material: 2-Amino-4-fluorobenzoic acid (1.0 eq)
- Solvent/Reagent: Acetic anhydride (3.0 - 5.0 eq)
- Nitrogen Source: Ammonium acetate () (2.0 - 3.0 eq) or Formamide.
- Solvent (Step 2): Ethanol or Acetic Acid (if not doing neat).

Step-by-Step Methodology

Phase 1: Formation of Benzoxazinone^[1]

- Charge: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-fluorobenzoic acid (e.g., 10.0 g, 64.5 mmol).
- Add Reagent: Add Acetic Anhydride (30 mL, ~320 mmol). The solid may not dissolve immediately.

- Reflux: Heat the mixture to reflux (bath temperature).
 - Observation: The solid will dissolve, and the solution usually turns clear or slightly yellow/brown.
- Monitor: Continue reflux for 1–2 hours. Reaction completion can be monitored by TLC (solvent system: Hexane/EtOAc 3:1). The starting material spot should disappear, replaced by a less polar benzoxazinone spot.
- Concentration (Optional but Recommended): Distill off excess acetic anhydride under reduced pressure to leave the crude benzoxazinone as a solid residue. Note: For a true one-pot process, you can skip isolation if the next step tolerates acetic acid.

Phase 2: Conversion to Quinazolinone

- Add Nitrogen Source: To the crude benzoxazinone residue, add Ammonium Acetate (10.0 g, ~130 mmol).
 - Alternative: You can use aqueous ammonia (28%), but this requires careful addition to the anhydride residue (exothermic). Ammonium acetate in acetic acid is smoother.
- Reflux: Heat the mixture (neat or with a small amount of acetic acid/ethanol) to for 2–3 hours.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Pour the mixture into ice-cold water (200 mL) with vigorous stirring.
 - The product, 7-fluoro-2-methylquinazolin-4(3H)-one, will precipitate as a white to off-white solid.
- Purification:
 - Filter the solid using a Buchner funnel.

- Wash the cake with water (mL) to remove acetic acid and ammonium salts.
- Wash with a small amount of cold ethanol or diethyl ether to remove unreacted organic impurities.
- Recrystallization: If higher purity is required (>99%), recrystallize from Ethanol or DMF/Water.

Data Presentation & Characterization

Expected Yield and Properties

Parameter	Value
Typical Yield	75% – 85%
Appearance	White or off-white crystalline solid
Melting Point	> 250°C (Decomposes)
Solubility	Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water

Spectroscopic Data (Reference)

To validate the synthesis, compare with these expected signals:

- NMR (400 MHz, DMSO-):
 - 12.2 ppm (br s, 1H, NH) – Disappears on exchange.
 - 8.1 ppm (dd, 1H, H-5) – Couples with F.
 - 7.4 ppm (dd, 1H, H-8).
 - 7.2 ppm (td, 1H, H-6).

- 2.35 ppm (s, 3H, at C2).
- MS (ESI):
 - (Calculated for : 178.05).

Process Optimization & Troubleshooting

Issue	Probable Cause	Corrective Action
Low Yield	Incomplete cyclization of benzoxazinone.	Ensure Step 2 reflux is vigorous and prolonged (3+ hours). Ensure excess Ammonium Acetate is used.
Sticky Product	Residual Acetic Acid/Anhydride.	Quench in ice water more slowly with vigorous stirring. Wash filter cake thoroughly with water and bicarbonate solution.
Impurity (Diacetyl)	Formation of N-acetyl-anthranilic acid without ring closure.	Ensure Step 1 reflux temperature is high enough () to drive dehydration.

Tautomerism Note

While the target is often named ...-4-ol (enol form), in the solid state and in polar solvents like DMSO, the equilibrium heavily favors the ...-4(3H)-one (keto form).

- Keto Form: Proton on N3, Carbonyl at C4.
- Enol Form: Hydroxyl at C4, Double bond N3-C4.
- Implication: Synthetic reactions targeting the oxygen (e.g., chlorination with

to make 4-chloro-7-fluoro-2-methylquinazoline) proceed readily from the keto form, treating it as a cryptic alcohol.

References

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